Cas no 1909306-62-2 ((3-trifluoromethanesulfonylphenyl)methanamine hydrochloride)

(3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride is a versatile organofluorine compound featuring both a benzylic amine and a trifluoromethanesulfonyl (triflyl) group. The hydrochloride salt form enhances stability and solubility for synthetic applications. The electron-withdrawing triflyl moiety imparts unique electronic properties to the aromatic ring, making this compound particularly valuable as a building block in medicinal chemistry and material science. The reactive primary amine allows for further functionalization through amide formation or reductive amination. Its structural features are advantageous for developing bioactive molecules, as the trifluoromethanesulfonyl group can improve metabolic stability and membrane permeability. The compound's crystalline nature facilitates purification and characterization in synthetic workflows.
(3-trifluoromethanesulfonylphenyl)methanamine hydrochloride structure
1909306-62-2 structure
Product Name:(3-trifluoromethanesulfonylphenyl)methanamine hydrochloride
CAS No:1909306-62-2
MF:C8H9ClF3NO2S
MW:275.675770521164
MDL:MFCD29047380
CID:4628509
PubChem ID:121552888
Update Time:2025-07-02

(3-trifluoromethanesulfonylphenyl)methanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 3-[(trifluoromethyl)sulfonyl]-, hydrochloride (1:1)
    • (3-trifluoromethanesulfonylphenyl)methanamine hydrochloride
    • MDL: MFCD29047380
    • Inchi: 1S/C8H8F3NO2S.ClH/c9-8(10,11)15(13,14)7-3-1-2-6(4-7)5-12;/h1-4H,5,12H2;1H
    • InChI Key: BLOUOHWTYJBGCO-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(CN)C=1)(=O)(=O)C(F)(F)F.Cl

(3-trifluoromethanesulfonylphenyl)methanamine hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-248042-0.05g
(3-trifluoromethanesulfonylphenyl)methanamine hydrochloride
1909306-62-2 95%
0.05g
$216.0 2024-06-19
Enamine
EN300-248042-0.1g
(3-trifluoromethanesulfonylphenyl)methanamine hydrochloride
1909306-62-2 95%
0.1g
$321.0 2024-06-19
Enamine
EN300-248042-0.25g
(3-trifluoromethanesulfonylphenyl)methanamine hydrochloride
1909306-62-2 95%
0.25g
$459.0 2024-06-19
Enamine
EN300-248042-0.5g
(3-trifluoromethanesulfonylphenyl)methanamine hydrochloride
1909306-62-2 95%
0.5g
$722.0 2024-06-19
Enamine
EN300-248042-1.0g
(3-trifluoromethanesulfonylphenyl)methanamine hydrochloride
1909306-62-2 95%
1.0g
$926.0 2024-06-19
Enamine
EN300-248042-2.5g
(3-trifluoromethanesulfonylphenyl)methanamine hydrochloride
1909306-62-2 95%
2.5g
$1946.0 2024-06-19
Enamine
EN300-248042-5.0g
(3-trifluoromethanesulfonylphenyl)methanamine hydrochloride
1909306-62-2 95%
5.0g
$3844.0 2024-06-19
Enamine
EN300-248042-10.0g
(3-trifluoromethanesulfonylphenyl)methanamine hydrochloride
1909306-62-2 95%
10.0g
$7502.0 2024-06-19
1PlusChem
1P01C24O-50mg
(3-trifluoromethanesulfonylphenyl)methanamine hydrochloride
1909306-62-2 95%
50mg
$320.00 2024-06-17
1PlusChem
1P01C24O-100mg
(3-trifluoromethanesulfonylphenyl)methanamine hydrochloride
1909306-62-2 95%
100mg
$459.00 2024-06-17

Additional information on (3-trifluoromethanesulfonylphenyl)methanamine hydrochloride

Introduction to (3-trifluoromethanesulfonylphenyl)methanamine Hydrochloride (CAS No. 1909306-62-2)

(3-trifluoromethanesulfonylphenyl)methanamine hydrochloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1909306-62-2, features a unique structural motif that combines a trifluoromethanesulfonyl group with a phenyl ring, linked to an amine moiety, which is further salted with hydrochloride. The presence of the trifluoromethanesulfonyl group enhances the compound's electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.

The structural and electronic characteristics of (3-trifluoromethanesulfonylphenyl)methanamine hydrochloride make it a promising candidate for various applications in drug discovery and development. The trifluoromethanesulfonyl group is known for its ability to modulate the pharmacokinetic properties of molecules, including increasing lipophilicity and metabolic stability. These attributes are particularly desirable in the design of small-molecule drugs, where optimizing pharmacokinetic profiles can significantly enhance therapeutic efficacy.

In recent years, there has been growing interest in the development of novel compounds that incorporate fluorine atoms into their structures. Fluorinated aromatic compounds are widely recognized for their improved biological activity and chemical stability. The introduction of fluorine atoms into pharmaceuticals can lead to enhanced binding affinity, reduced metabolic degradation, and improved pharmacological properties. (3-trifluoromethanesulfonylphenyl)methanamine hydrochloride exemplifies this trend, as its molecular framework is well-suited for further derivatization and optimization.

One of the key areas where (3-trifluoromethanesulfonylphenyl)methanamine hydrochloride shows promise is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is associated with numerous diseases, particularly cancer. By designing molecules that specifically target kinases, researchers aim to develop treatments that can modulate these pathways effectively.

The amine group in (3-trifluoromethanesulfonylphenyl)methanamine hydrochloride provides a versatile handle for further chemical modifications. This functionality can be used to attach various pharmacophores or to link the compound to other molecular fragments through amide or urea bonds. Such modifications are essential for tailoring the biological activity and selectivity of kinase inhibitors. For instance, attaching heterocyclic rings or other functional groups to the amine moiety can enhance binding affinity to specific kinase targets.

Recent studies have highlighted the importance of fluorinated aromatic compounds in the development of next-generation antiviral agents. The ability of these compounds to resist metabolic degradation and to interact strongly with biological targets makes them ideal candidates for antiviral therapies. (3-trifluoromethanesulfonylphenyl)methanamine hydrochloride could potentially be used as a building block in the synthesis of novel antiviral drugs that target viral proteases or polymerases.

The synthesis of (3-trifluoromethanesulfonylphenyl)methanamine hydrochloride involves several key steps that highlight its complexity and the synthetic challenges associated with fluorinated intermediates. The trifluoromethanesulfonyl group is typically introduced via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These reactions require careful optimization to ensure high yields and purity.

In addition to its pharmaceutical applications, (3-trifluoromethanesulfonylphenyl)methanamine hydrochloride has potential uses in materials science and agrochemicals. The unique electronic properties of fluorinated aromatic compounds make them suitable for use as ligands in catalytic systems or as components in advanced materials with specialized functions.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for biological assays and drug formulations. Solubility is a critical factor in drug development, as it affects bioavailability and formulation stability. By using the hydrochloride salt form, researchers can ensure that (3-trifluoromethanesulfonylphenyl)methanamine hydrochloride behaves consistently across different experimental conditions.

Ongoing research continues to explore new derivatives and applications for (3-trifluoromethanesulfonylphenyl)methanamine hydrochloride. Advances in computational chemistry and high-throughput screening techniques are enabling researchers to rapidly identify promising candidates for further development. These tools are particularly valuable for designing molecules with optimized pharmacological properties.

The future prospects for (3-trifluoromethanesulfonylphenyl)methanamine hydrochloride are bright, given its unique structural features and versatile reactivity. As more research emerges on its applications in drug discovery and beyond, this compound is likely to play an increasingly important role in scientific innovation.

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD